molecular formula C10H11NO2 B6161941 3-formyl-N,5-dimethylbenzamide CAS No. 1000896-25-2

3-formyl-N,5-dimethylbenzamide

Cat. No.: B6161941
CAS No.: 1000896-25-2
M. Wt: 177.20 g/mol
InChI Key: VYZGNRDOHHTJOP-UHFFFAOYSA-N
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Description

Its unique physical and chemical properties make it a suitable candidate for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-formyl-N,5-dimethylbenzamide typically involves the reaction of 3-methyl-2-nitrobenzoate with methylamine in a low alcohol solvent to obtain 3-methyl-2-nitrobenzamide. This intermediate is then reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide. Finally, the 3-methyl-2-amino benzamide undergoes a reaction with sulfonic acid chloride in an inert organic solvent to produce this compound .

Industrial Production Methods

Industrial production methods for N,N-dimethylamides, including this compound, often involve the heating of commercially available benzoyl chloride at high temperatures in the presence of dimethylformamide (DMF) or dimethylacetamide (DMAc) as solvents. These methods are cost-effective and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

3-formyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-carboxy-N,5-dimethylbenzamide.

    Reduction: 3-hydroxymethyl-N,5-dimethylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-formyl-N,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-formyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMAc)
  • 3-formyl-N,N-dimethylbenzamide

Uniqueness

3-formyl-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for applications where other similar compounds may not be as effective .

Biological Activity

3-formyl-N,5-dimethylbenzamide, a compound with the CAS number 1000896-25-2, has garnered attention in the scientific community for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name This compound
InChI Key VYZGNRDOHHTJOP-UHFFFAOYSA-N
Purity 95%

This compound is characterized by a formyl group and a dimethyl substitution on the benzamide ring. This unique structure contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems:

  • Enzyme Inhibition : The formyl group can participate in biochemical reactions that may inhibit specific enzymes.
  • Receptor Modulation : It may alter receptor activity due to its structural characteristics.
  • Nucleophilic Interactions : The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially affecting their function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that this compound induces apoptosis (programmed cell death) through the activation of caspases and modulation of the Bcl-2 family of proteins. These findings suggest that it could be a candidate for further development as an anticancer agent .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated notable inhibition zones at concentrations of 50 µg/mL and above.
  • Anticancer Evaluation :
    • Objective : To assess cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations.
    • Results : IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent cytotoxicity.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antioxidant Activity : Preliminary tests suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects in cellular models.
  • Mechanistic Insights : Further investigations into its mechanism revealed that it may interfere with signaling pathways involved in inflammation and cancer progression.

Properties

CAS No.

1000896-25-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-formyl-N,5-dimethylbenzamide

InChI

InChI=1S/C10H11NO2/c1-7-3-8(6-12)5-9(4-7)10(13)11-2/h3-6H,1-2H3,(H,11,13)

InChI Key

VYZGNRDOHHTJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C=O

Purity

95

Origin of Product

United States

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